

(R)-FL118: A Molecular Glue Degradar Targeting DDX5 for Cancer Therapy

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Compound of Interest

Compound Name: (R)-FL118

Cat. No.: B1672752

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An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(R)-FL118, a novel camptothecin analogue, has emerged as a promising anti-cancer agent with a unique mechanism of action. It functions as a "molecular glue degrader," a class of small molecules that induce the degradation of target proteins by bringing them into proximity with the cell's ubiquitin-proteasome system. The primary target of **(R)-FL118** is the DEAD-box helicase 5 (DDX5), an oncoprotein frequently overexpressed in various cancers and a key regulator of multiple oncogenic pathways. This technical guide provides a comprehensive overview of **(R)-FL118**'s role in targeting DDX5, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to (R)-FL118 and DDX5

(R)-FL118 is an orally bioavailable small molecule that has demonstrated potent anti-tumor activity in preclinical models of pancreatic and colorectal cancer, among others.^{[1][2]} Unlike its parent compound, camptothecin, which primarily targets topoisomerase I, **(R)-FL118** exhibits a distinct and potent activity through the degradation of DDX5.^{[3][4]}

DDX5, also known as p68, is a multifunctional protein that acts as an RNA helicase and a transcriptional co-regulator.[5] It is implicated in numerous cellular processes, including RNA splicing, ribosome biogenesis, and the regulation of transcription.[5] In the context of cancer, DDX5 functions as a master regulator of several oncogenic proteins, including c-Myc, survivin, Mcl-1, XIAP, and mutant Kras.[3][6] Its overexpression is associated with poor prognosis in several cancer types.[3]

Mechanism of Action: (R)-FL118 as a Molecular Glue Degradar

(R)-FL118 acts as a molecular glue, a small molecule that induces an interaction between two proteins that would not normally associate. In this case, **(R)-FL118** facilitates the interaction between DDX5 and an E3 ubiquitin ligase complex.[3][6] This induced proximity leads to the polyubiquitination of DDX5, marking it for degradation by the 26S proteasome.[3][7] The degradation of DDX5 leads to the downregulation of its downstream oncogenic targets, ultimately resulting in cancer cell apoptosis and inhibition of tumor growth.[3][8]

A key event preceding degradation is the **(R)-FL118**-induced dephosphorylation of DDX5.[3][8] This dephosphorylation appears to be a prerequisite for subsequent ubiquitination and degradation. While the precise E3 ligase complex recruited by **(R)-FL118** to degrade DDX5 has not yet been definitively identified, it is hypothesized to be a Cullin-RING E3 ligase (CRL).

Quantitative Data

The following tables summarize the key quantitative data related to the interaction of **(R)-FL118** with DDX5 and its cellular effects.

Table 1: Binding Affinity of **(R)-FL118** for DDX5

Parameter	Value	Method	Reference
Dissociation Constant (Kd)	34.4 nM	Isothermal Titration Calorimetry (ITC)	[7]

Table 2: In Vitro Anti-proliferative Activity of **(R)-FL118** in Cancer Cell Lines

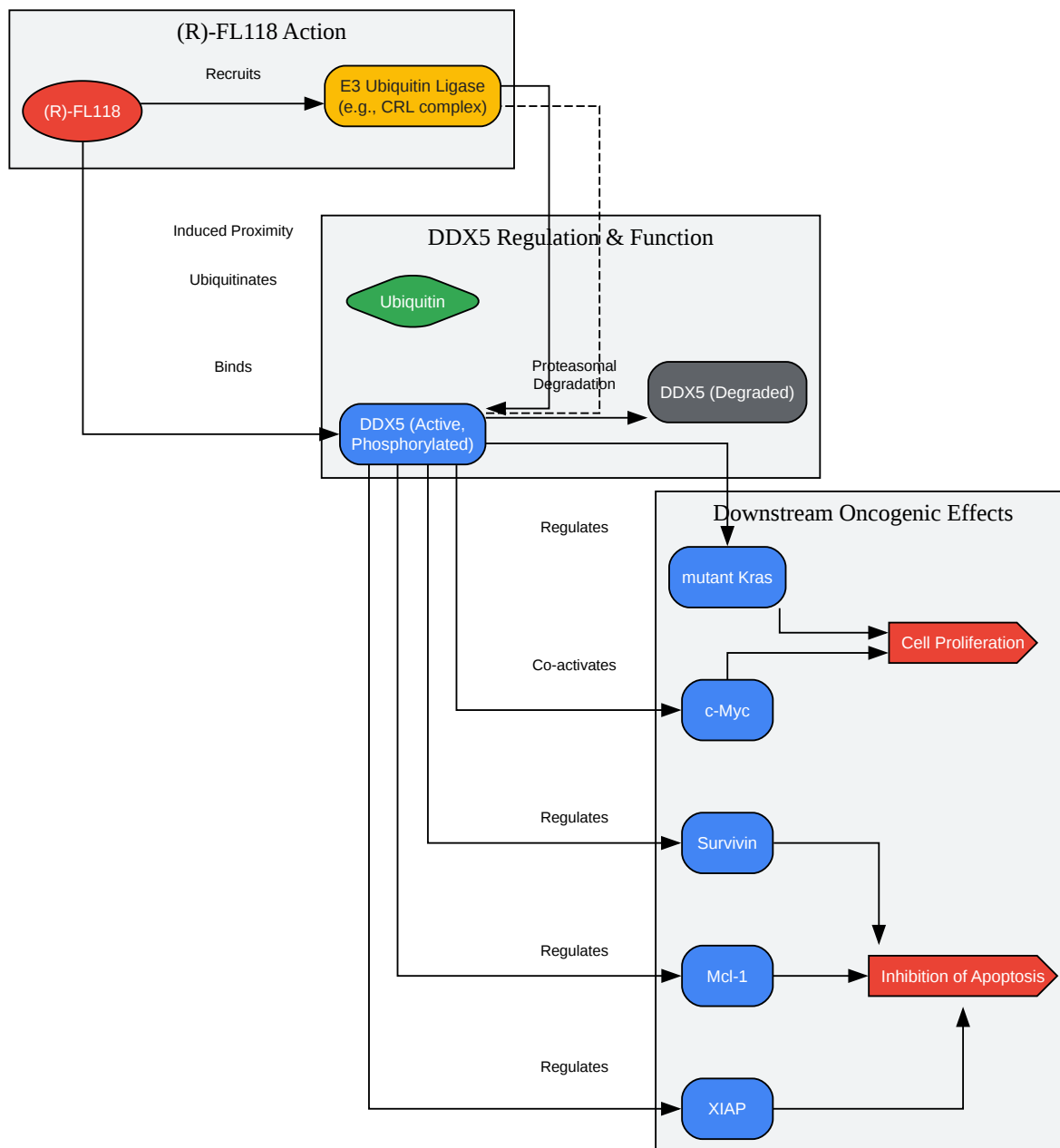
Cell Line	Cancer Type	IC50 (nM)	Reference
SW620	Colorectal Cancer	0.015	[9]
DLD-1	Colorectal Cancer	2.31	[9]
HCT-116	Colorectal Cancer	~10	[10]
LOVO	Colorectal Cancer	<10	[10]
SW480	Colorectal Cancer	<10	[10]
K562	Chronic Myeloid Leukemia	51.9	[3]
Ba/F3 (BCR-ABL)	Leukemia	5.97	[3]
Ba/F3 (BCR-ABL T315I)	Leukemia	6.23	[3]

Note: IC50 values can vary depending on the specific experimental conditions.

Signaling Pathways and Experimental Workflows

DDX5 Signaling Pathway and Inhibition by (R)-FL118

The following diagram illustrates the central role of DDX5 in promoting oncogenesis and how (R)-FL118-mediated degradation disrupts this pathway.

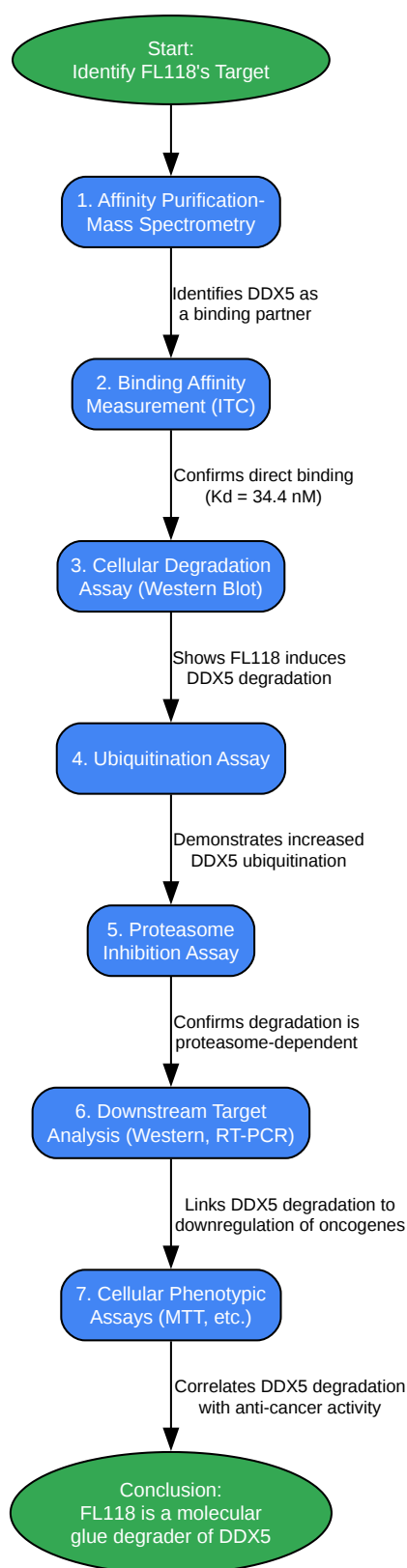


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Caption: **(R)-FL118**-mediated degradation of DDX5 and its downstream effects.

Experimental Workflow for Identifying (R)-FL118 as a DDX5 Degradar

This diagram outlines the key experimental steps undertaken to identify and validate DDX5 as the target of (R)-FL118.



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Caption: Workflow for the identification and validation of **(R)-FL118**'s mechanism.

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to characterize **(R)-FL118**'s activity. These are based on published methodologies and should be optimized for specific laboratory conditions.^{[7][10]}

(R)-FL118 Affinity Purification and Mass Spectrometry

Objective: To identify proteins that directly bind to **(R)-FL118**.

Materials:

- **(R)-FL118**
- Affinity chromatography resin (e.g., NHS-activated Sepharose)
- Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)
- Blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Wash buffers (e.g., PBS with varying salt concentrations and detergents)
- Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
- Cancer cell line of interest (e.g., SW620)
- Mass spectrometer

Protocol:

- Conjugation of **(R)-FL118** to Resin: a. Dissolve **(R)-FL118** in a suitable solvent and mix with the activated resin in coupling buffer. b. Incubate overnight at 4°C with gentle rotation. c. Wash the resin to remove unbound **(R)-FL118**. d. Block any remaining active groups on the resin with blocking buffer for 2 hours at room temperature. e. Wash the resin extensively with PBS.

- Cell Lysis and Lysate Preparation: a. Culture cancer cells to ~80-90% confluency. b. Lyse the cells in ice-cold lysis buffer. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant (total cell lysate).
- Affinity Purification: a. Incubate the total cell lysate with the **(R)-FL118**-conjugated resin (and a control resin without **(R)-FL118**) for 2-4 hours at 4°C with gentle rotation. b. Wash the resin with a series of wash buffers of increasing stringency to remove non-specific binding proteins. c. Elute the bound proteins using elution buffer.
- Mass Spectrometry: a. Resolve the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining. b. Excise the protein bands of interest that are present in the **(R)-FL118** lane but not the control lane. c. Perform in-gel digestion with trypsin. d. Analyze the resulting peptides by LC-MS/MS. e. Identify the proteins using a protein database search algorithm.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (K_d) of **(R)-FL118** to purified DDX5 protein.

Materials:

- Purified recombinant DDX5 protein
- **(R)-FL118**
- ITC buffer (e.g., PBS, pH 7.4)
- Isothermal titration calorimeter

Protocol:

- Sample Preparation: a. Dialyze the purified DDX5 protein against the ITC buffer overnight at 4°C. b. Dissolve **(R)-FL118** in the same ITC buffer. c. Thoroughly degas both the protein and **(R)-FL118** solutions.
- ITC Experiment: a. Load the DDX5 protein solution into the sample cell of the calorimeter. b. Load the **(R)-FL118** solution into the injection syringe. c. Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). d. Perform a series of injections

of **(R)-FL118** into the DDX5 solution. e. Record the heat changes associated with each injection.

- Data Analysis: a. Integrate the heat peaks to determine the heat released or absorbed per injection. b. Plot the heat change against the molar ratio of **(R)-FL118** to DDX5. c. Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Western Blotting for DDX5 Degradation

Objective: To assess the dose- and time-dependent degradation of DDX5 in cells treated with **(R)-FL118**.

Materials:

- Cancer cell line of interest
- **(R)-FL118**
- Cell lysis buffer
- Primary antibody against DDX5 (e.g., rabbit anti-DDX5)
- Primary antibody against a loading control (e.g., mouse anti-GAPDH or β -actin)
- HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Chemiluminescent substrate

Protocol:

- Cell Treatment and Lysis: a. Seed cells in multi-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of **(R)-FL118** for different time points. c. Lyse the cells and determine the protein concentration of the lysates.

- SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against DDX5 overnight at 4°C. e. Wash the membrane with TBST. f. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane with TBST. h. Detect the protein bands using a chemiluminescent substrate and an imaging system. i. Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

In Vivo Ubiquitination Assay

Objective: To determine if **(R)-FL118** treatment leads to the ubiquitination of DDX5.

Materials:

- Cancer cell line of interest
- **(R)-FL118**
- Proteasome inhibitor (e.g., MG132)
- Cell lysis buffer for immunoprecipitation (IP)
- Antibody for IP (e.g., anti-DDX5 or anti-ubiquitin)
- Protein A/G agarose or magnetic beads
- Antibodies for western blotting (anti-DDX5 and anti-ubiquitin)

Protocol:

- Cell Treatment: a. Treat cells with **(R)-FL118** for the desired time. In some experiments, cells are co-treated with a proteasome inhibitor for the last 4-6 hours to allow for the accumulation of ubiquitinated proteins.
- Immunoprecipitation: a. Lyse the cells in IP lysis buffer. b. Pre-clear the lysates with protein A/G beads. c. Incubate the pre-cleared lysates with the IP antibody (e.g., anti-DDX5) overnight at 4°C. d. Add protein A/G beads to pull down the antibody-protein complexes. e.

Wash the beads extensively with IP lysis buffer. f. Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

- Western Blotting: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a membrane. c. Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated DDX5. A high-molecular-weight smear indicates polyubiquitination. d. The membrane can also be probed with an anti-DDX5 antibody to confirm the immunoprecipitation of DDX5.

Cell Viability (MTT) Assay

Objective: To assess the effect of **(R)-FL118** on the viability and proliferation of cancer cells.

Materials:

- Cancer cell line of interest
- **(R)-FL118**
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Protocol:

- Cell Seeding and Treatment: a. Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight. b. Treat the cells with a serial dilution of **(R)-FL118** for 48-72 hours.
- MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals. b. Add the solubilization solution to each well to dissolve the formazan crystals. c. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

- Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot the cell viability against the log concentration of **(R)-FL118** to generate a dose-response curve. c. Determine the IC50 value, the concentration of **(R)-FL118** that inhibits cell viability by 50%.

Conclusion

(R)-FL118 represents a significant advancement in the development of targeted cancer therapies. Its novel mechanism of action as a molecular glue degrader of the oncoprotein DDX5 provides a new strategy for treating cancers that are dependent on the oncogenic functions of DDX5. The high binding affinity of **(R)-FL118** for DDX5 and its potent anti-proliferative activity in cancer cells underscore its therapeutic potential. The detailed experimental protocols provided in this guide will aid researchers in further investigating the intricate biology of **(R)-FL118** and DDX5, and in the development of this promising new class of anti-cancer agents. Further research is warranted to identify the specific E3 ligase involved and to translate these preclinical findings into clinical applications.

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